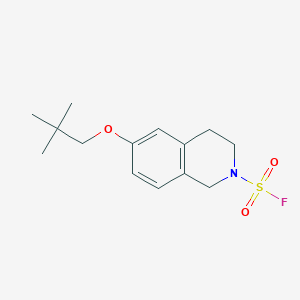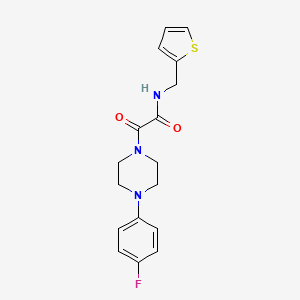
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential applications in scientific research.
作用機序
The mechanism of action of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, inhibition of PARP has been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, inhibition of PARP has been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its potent inhibition of PARP, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, its potential neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
For the study of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one include:
1. Further research to determine its optimal dosage and administration for the treatment of cancer and neurodegenerative diseases.
2. Investigation of its potential applications in other areas of scientific research, such as DNA repair and epigenetics.
3. Development of new derivatives of this compound with improved potency and selectivity for PARP inhibition.
4. Investigation of its potential applications in combination therapies with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Development of new methods for the synthesis of this compound that are more efficient and environmentally friendly.
合成法
The synthesis of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the reaction of 5,7-difluoro-3,4-dihydroisoquinoline with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
科学的研究の応用
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Inhibition of PARP has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. This compound has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO/c1-7(13)12(17)16-3-2-10-8(6-16)4-9(14)5-11(10)15/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWENHAAEVMSOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2653977.png)
![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)
![2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2653980.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2653990.png)


![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653995.png)

